Ethylene glycol dimethacrylate

Catalog No.
S3314908
CAS No.
25852-47-5
M.F
C10H14O4
CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol dimethacrylate

CAS Number

25852-47-5

Product Name

Ethylene glycol dimethacrylate

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

Molecular Formula

C10H14O4
CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2
C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3

InChI Key

STVZJERGLQHEKB-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC(=O)C(=C)C

solubility

10% in benzene
> 10% in ethanol
> 10% in ligroin
Solubility in water, g/l at 20 °C: 1.1 (slightly soluble)

Synonyms

EGDMA cpd, ethylene dimethacrylate, ethylene glycol dimethacrylate, ethyleneglycol dimethacrylate, methacrylic acid ethylene ester

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(=C)C

The exact mass of the compound Ethylene glycol dimethacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as > 10% in benzene> 10% in ethanol> 10% in ligroinsolubility in water, g/l at 20 °c: 1.1 (slightly soluble). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24166. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylene glycol dimethacrylate (EGDMA) is a short-chain, bifunctional aliphatic methacrylate widely procured as a reactive diluent and crosslinking agent in polymer synthesis. Featuring two polymerizable methacrylate groups separated by a minimal ethylene glycol spacer, EGDMA provides a higher crosslink density compared to longer-chain analogs like triethylene glycol dimethacrylate (TEGDMA). In industrial and laboratory settings, it is primarily selected for its low baseline viscosity, rapid polymerization kinetics, and ability to form highly rigid, glassy polymer networks. These properties make it a critical precursor in the formulation of dental composites, molecularly imprinted polymers (MIPs), and specialized hydrogels, where strict control over hydrolytic stability, mechanical toughness, and network architecture is required to meet performance specifications[1].

Substituting EGDMA with longer-chain dimethacrylates (such as TEGDMA) or rigid aromatic crosslinkers (such as divinylbenzene, DVB) fundamentally alters the processability and performance of the final polymer. In resin matrices, replacing EGDMA with TEGDMA introduces hydrophilic triethylene oxide spacers, which significantly increases water sorption and accelerates hydrolytic degradation of the cured material [1]. Furthermore, in molecular imprinting workflows, substituting EGDMA with DVB often results in cavities that are either too rigid or poorly defined, leading to a measurable drop in enantioselectivity and binding capacity [2]. Consequently, buyers cannot treat aliphatic dimethacrylates as interchangeable; the specific spacer length of EGDMA is mathematically critical for matching side-chain dimensions in copolymers and minimizing diluent volumes in high-solids formulations.

Viscosity Reduction and Diluent Efficiency in High-Solids Resins

In the formulation of high-viscosity base resins such as Bis-GMA (viscosity ~574 Pa·s), the choice of reactive diluent dictates the final mechanical and hydrolytic properties. EGDMA possesses a significantly lower dynamic viscosity (0.0026 Pa·s) compared to the industry-standard TEGDMA (0.0086 Pa·s). This allows formulators to achieve the required handling viscosity using a lower mass fraction of the diluent. By minimizing the diluent concentration and eliminating the hydrophilic ether linkages present in TEGDMA, EGDMA-based composites exhibit reduced overall water uptake and improved long-term hydrolytic stability compared to TEGDMA-diluted baselines[1].

Evidence DimensionDynamic Viscosity
Target Compound DataEGDMA: 0.0026 Pa·s
Comparator Or BaselineTEGDMA: 0.0086 Pa·s
Quantified DifferenceEGDMA exhibits ~70% lower viscosity than TEGDMA.
ConditionsRheological measurement of pure monomers at a constant temperature of 30 °C.

Procuring EGDMA allows formulators to use less reactive diluent to achieve target processability, thereby preserving the mechanical strength and water resistance of the base resin.

Enhanced Toughness in HEMA-Based Hydrogels

The mechanical resilience of hydrogels is highly dependent on the structural compatibility between the crosslinker and the primary monomer. Studies evaluating HEMA (2-hydroxyethyl methacrylate) hydrogels demonstrate that networks crosslinked with EGDMA yield significantly higher toughness than those crosslinked with TEGDMA. This enhancement is attributed to the fact that the molecular length of EGDMA closely matches the HEMA side chains, which facilitates optimal chain packing and increases reversible hydrophobic interactions that dissipate energy under stress [1].

Evidence DimensionHydrogel Toughness and Energy Dissipation
Target Compound DataEGDMA-crosslinked HEMA exhibits high energy dissipation and structural toughness.
Comparator Or BaselineTEGDMA-crosslinked HEMA exhibits lower toughness and higher relative brittleness.
Quantified DifferenceEGDMA provides superior structural matching to HEMA side chains compared to TEGDMA, preventing premature mechanical failure.
ConditionsMechanical testing of photo-polymerized HEMA hydrogels with varying crosslinker chain lengths.

Buyers formulating contact lenses or swellable biomedical devices should select EGDMA over TEGDMA to prevent brittle failure and maximize material lifespan.

Superior Enantioselectivity in Molecularly Imprinted Polymers (MIPs)

In the synthesis of molecularly imprinted polymers (MIPs) for chiral recognition, the crosslinker must provide sufficient rigidity to maintain cavity shape without hindering analyte diffusion. Comparative evaluations reveal that EGDMA-crosslinked polymers exhibit higher binding specificity and selectivity factors than systems crosslinked with divinylbenzene (DVB). While DVB creates an excessively tight and rigid network that can restrict template rebinding, EGDMA offers the optimal balance of backbone rigidity and localized flexibility, making it a benchmark matrix for high-fidelity imprinting [1].

Evidence DimensionBinding Specificity and Selectivity Factor
Target Compound DataEGDMA provides optimal cavity fidelity and high target analyte recovery.
Comparator Or BaselineDVB provides overly rigid cavities, reducing effective binding capacity.
Quantified DifferenceEGDMA-crosslinked systems show higher specificity for target enantiomers compared to DVB networks.
ConditionsHeat-induced polymerization of 4-vinylpyridine functional monomers with D-mandelic acid templates.

For analytical and chromatographic applications, procuring EGDMA ensures higher resolution and target recovery than traditional aromatic crosslinkers like DVB.

Rapid Gelation and High Crosslink Density in Bulk Polymerization

The spacer length between the methacrylate groups directly governs polymerization kinetics. Calorimetric studies of bulk thermal polymerization show that EGDMA experiences an earlier onset of autoacceleration and diffusion-controlled propagation (vitrification) compared to TEGDMA or PEG400DMA. Because EGDMA possesses only a single ethylene glycol unit, the mobility of its pendent double bonds is highly restricted, leading to rapid gelation and the formation of a tightly crosslinked, glassy polymer network [1].

Evidence DimensionOnset of autoacceleration and vitrification
Target Compound DataEGDMA exhibits rapid autoacceleration and early diffusion-controlled propagation.
Comparator Or BaselineTEGDMA and PEG400DMA exhibit delayed autoacceleration due to higher pendent chain mobility.
Quantified DifferenceDecreasing the spacer length to one ethylene glycol unit (EGDMA) maximizes crosslink density and accelerates network lock-in compared to TEGDMA.
ConditionsBulk thermal polymerization initiated by AIBN, monitored via calorimetry.

Manufacturers of fast-curing adhesives and rigid plastics must procure EGDMA to achieve rapid structural lock-in and high glass transition temperatures.

Reactive Diluent for Dental and Orthopedic Composites

Due to its exceptionally low dynamic viscosity (0.0026 Pa·s) and lack of hydrophilic triethylene oxide spacers, EGDMA is a primary reactive diluent for high-solids Bis-GMA resins. It allows formulators to achieve optimal handling characteristics while minimizing the total diluent volume, thereby reducing water sorption and improving the long-term hydrolytic stability of the cured composite compared to TEGDMA-based alternatives [1].

Structural Enhancer for HEMA-Based Hydrogels

In the production of contact lenses and swellable biomedical materials, EGDMA is selected over longer-chain dimethacrylates (like TEGDMA) because its molecular length closely matches the side chains of the HEMA monomer. This structural compatibility enhances reversible hydrophobic interactions, significantly increasing the mechanical toughness and tear resistance of the final hydrogel [2].

Benchmark Crosslinker for Molecularly Imprinted Polymers (MIPs)

EGDMA is a benchmark crosslinker for fabricating MIPs used in solid-phase extraction and chiral chromatography. Its specific chain length provides the exact balance of structural rigidity and flexibility needed to form high-fidelity binding cavities, offering superior enantioselectivity and analyte recovery compared to overly rigid alternatives like DVB [3].

Rapid-Cure Rigid Plastics and Adhesives

EGDMA is utilized for applications requiring fast vitrification and high crosslink density. Its short spacer limits the mobility of pendent double bonds, triggering rapid autoacceleration during polymerization. This makes it an essential procurement choice for UV-curable adhesives and glassy polymers where immediate network lock-in and high mechanical rigidity are critical[4].

Physical Description

Liquid
COLOURLESS LIQUID.

XLogP3

1.9

Boiling Point

260
260 °C

Flash Point

101 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.8

Density

1.055 at 20 °C/20 °C
Relative density (water = 1): 1.05

LogP

2.4

Melting Point

-40 °C

UNII

7BK5G69305

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Glycol Dimethacrylate is an organic chemical and ester of methacrylic acid. Glycol dimethacrylate is a reactive resin used as a functional monomer and a crosslinking agent in polymer production. Via photopolymerization, this agent is a component of hydrogels, which are used in applications such as scaffolds for tissue engineering or drug delivery carriers. In turn, hydrogel products can be applied to the prevention of thrombosis, post-operative adhesion formations, and as coatings for biosensors.

MeSH Pharmacological Classification

Cross-Linking Reagents

Vapor Pressure

Vapor pressure, Pa at 20 °C: 478

Pictograms

Irritant

Irritant

Other CAS

97-90-5
25721-76-0

Wikipedia

Ethylene glycol dimethacrylate

Methods of Manufacturing

TRANSESTERIFICATION OR ESTERIFICATION OF ETHYLENE GLYCOL WITH AN EXCESS OF EITHER METHYL METHACRYLATE OR METHACRYLIC ACID
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Wholesale and retail trade
2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester: ACTIVE
2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

RETENTION TIMES FOR ACRYLATES & METHACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN PARTITION COEFFICIENTS OF ACRYLATES AND METHACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES & METHACRYLATES/
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING ETHYLENE METHACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.
Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Last modified: 08-19-2023

Explore Compound Types